N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 953969-48-7
VCID: VC4594200
InChI: InChI=1S/C17H20N2O2S/c20-17(16-7-4-12-22-16)18-8-9-19-10-11-21-15(13-19)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20)
SMILES: C1COC(CN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3
Molecular Formula: C17H20N2O2S
Molecular Weight: 316.42

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide

CAS No.: 953969-48-7

Cat. No.: VC4594200

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.42

* For research use only. Not for human or veterinary use.

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide - 953969-48-7

Specification

CAS No. 953969-48-7
Molecular Formula C17H20N2O2S
Molecular Weight 316.42
IUPAC Name N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C17H20N2O2S/c20-17(16-7-4-12-22-16)18-8-9-19-10-11-21-15(13-19)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20)
Standard InChI Key SNVDANOEENQYJV-UHFFFAOYSA-N
SMILES C1COC(CN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Design

Core Functional Groups

The compound features three primary components:

  • Thiophene-2-carboxamide backbone: A five-membered aromatic heterocycle with a sulfur atom, substituted at the second position by a carboxamide group .

  • Ethyl linker: A two-carbon chain connecting the thiophene carboxamide to the morpholino group.

  • 2-Phenylmorpholino moiety: A six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a phenyl group attached to the nitrogen at position 2 .

The integration of these groups confers a hybrid aromatic-aliphatic character, balancing hydrophobic (phenyl, thiophene) and hydrophilic (morpholine oxygen, carboxamide) regions.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is hypothesized as C₁₇H₁₉N₂O₂S, with a calculated molecular weight of 339.4 g/mol. This aligns with similar carboxamide derivatives, such as N-(2-phenylpropyl)thiophene-2-carboxamide (C₁₄H₁₅NOS, 245.34 g/mol) and 5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide (C₁₇H₂₀N₂O₄S₂, 380.5 g/mol) .

Table 1: Comparative Molecular Properties

CompoundMolecular FormulaMolecular Weight (g/mol)
N-(2-(2-Phenylmorpholino)ethyl)thiophene-2-carboxamideC₁₇H₁₉N₂O₂S339.4 (hypothesized)
N-(2-Phenylpropyl)thiophene-2-carboxamide C₁₄H₁₅NOS245.34
5-Methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide C₁₇H₂₀N₂O₄S₂380.5

Synthesis and Reactivity

Proposed Synthetic Routes

The synthesis likely involves sequential coupling reactions:

  • Thiophene-2-carboxylic acid activation: Conversion to an acyl chloride or using coupling agents (e.g., EDCI/HOBt) for amide bond formation .

  • Amine component preparation: Synthesis of 2-(2-phenylmorpholino)ethylamine via:

    • Ring-opening of epoxides with morpholine derivatives.

    • Reductive amination of 2-phenylmorpholine with ethylene diamine .

  • Amide coupling: Reaction between the activated carboxylic acid and the ethylamine derivative under mild basic conditions .

Key Challenges

  • Steric hindrance from the phenyl and morpholino groups may slow reaction kinetics.

  • Purification difficulties due to the compound’s moderate polarity, requiring advanced chromatographic techniques .

Physicochemical Properties

Solubility and Partitioning

Analogous compounds exhibit solubility >35.6 µg/mL at physiological pH , suggesting moderate aqueous solubility for the target molecule. The morpholino group’s oxygen atom enhances hydrophilicity, while the phenyl and thiophene groups contribute to lipid solubility. Predicted LogP (octanol-water) values range from 2.5–3.5, similar to N-(2-ethylphenyl)thiophene-2-carboxamide (LogP 3.5) .

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include:

    • N-H stretch (~3300 cm⁻¹, carboxamide).

    • C=O stretch (~1650 cm⁻¹).

    • Aromatic C-H bends (~750 cm⁻¹, thiophene and phenyl) .

  • NMR: Distinct signals for morpholino protons (δ 3.5–4.0 ppm), thiophene aromatic protons (δ 7.0–7.5 ppm), and phenyl group (δ 7.2–7.6 ppm) .

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